molecular formula C8H11ClIN B1528302 (4-Iodo-3-methylphenyl)methanamine hydrochloride CAS No. 1803588-29-5

(4-Iodo-3-methylphenyl)methanamine hydrochloride

Cat. No. B1528302
CAS RN: 1803588-29-5
M. Wt: 283.54 g/mol
InChI Key: BUNMHOSFZXMHGY-UHFFFAOYSA-N
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Description

“(4-Iodo-3-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1803588-29-5. It has a molecular weight of 283.54 . It’s a powder at room temperature .


Molecular Structure Analysis

The InChI code for “(4-Iodo-3-methylphenyl)methanamine hydrochloride” is 1S/C8H10IN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H . This code can be used to generate a detailed molecular structure.


Physical And Chemical Properties Analysis

“(4-Iodo-3-methylphenyl)methanamine hydrochloride” is a powder at room temperature . Its molecular formula is C8H11ClIN .

Scientific Research Applications

Neurochemical Effects and Neurotoxicity

  • (4-Iodo-3-methylphenyl)methanamine hydrochloride's effects on dopaminergic and serotonergic systems in the rat brain were investigated, showing significant impacts on these neurotransmitter systems (Stone et al., 1986).

Chemical Synthesis and Characterization

  • This compound was successfully synthesized through a specific reaction route and characterized using various spectroscopic techniques, showcasing its potential for diverse chemical applications (Shimoga et al., 2018).

Application in Catalysis

  • In the context of catalysis, (4-Iodo-3-methylphenyl)methanamine hydrochloride was used in the synthesis of N-heterocyclic ruthenium(II) complexes, demonstrating its utility in facilitating high-efficiency transfer hydrogenation reactions (Karabuğa et al., 2015).

Photocytotoxicity and Cellular Imaging

  • This compound's derivatives have been used in the synthesis of iron(III) complexes, showing significant photocytotoxicity in red light and potential for cellular imaging applications (Basu et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

(4-iodo-3-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNMHOSFZXMHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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